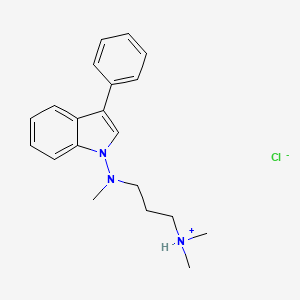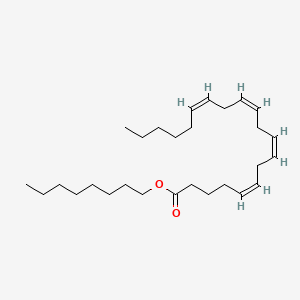
Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a long-chain fatty acid ester This compound is derived from eicosatetraenoic acid, which is a polyunsaturated fatty acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with octanol. This reaction is usually catalyzed by an acid or base catalyst under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize high-purity eicosatetraenoic acid and octanol, along with efficient catalysts to maximize yield and purity. The reaction conditions are optimized to ensure consistent production quality .
化学反応の分析
Types of Reactions
Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acid esters.
Substitution: Amides and other ester derivatives
科学的研究の応用
Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
作用機序
The mechanism of action of Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound interacts with molecular targets such as phospholipase A2 and cyclooxygenase enzymes, affecting the production of eicosanoids and other signaling molecules .
類似化合物との比較
Similar Compounds
Arachidonic Acid: A polyunsaturated fatty acid with similar structural features but different biological roles.
Eicosapentaenoic Acid: Another polyunsaturated fatty acid with additional double bonds, known for its anti-inflammatory properties.
Linoleic Acid: A shorter-chain polyunsaturated fatty acid with fewer double bonds .
Uniqueness
Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long-chain fatty acid moiety and multiple double bonds make it a valuable compound for studying lipid interactions and membrane dynamics .
特性
CAS番号 |
7427-68-1 |
|---|---|
分子式 |
C28H48O2 |
分子量 |
416.7 g/mol |
IUPAC名 |
octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C28H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28(29)30-27-25-23-10-8-6-4-2/h11-12,14-15,17-18,20-21H,3-10,13,16,19,22-27H2,1-2H3/b12-11-,15-14-,18-17-,21-20- |
InChIキー |
SNBGYRRBRAGXNX-FORXSXPXSA-N |
異性体SMILES |
CCCCCCCCOC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCOC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
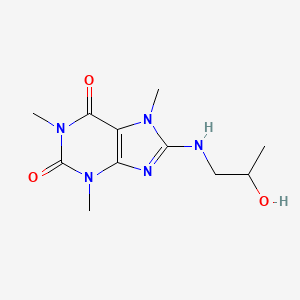
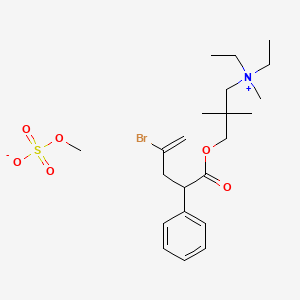
![Ledienosid [German]](/img/structure/B13766944.png)
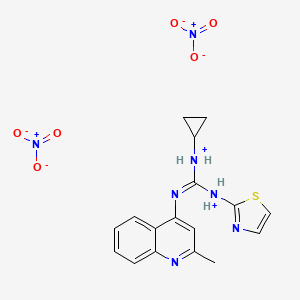
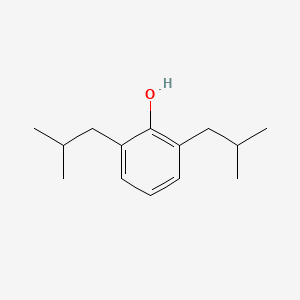
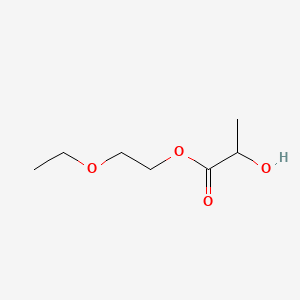
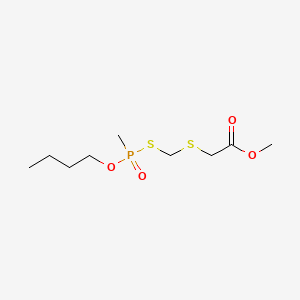
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)
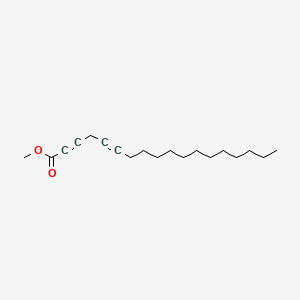

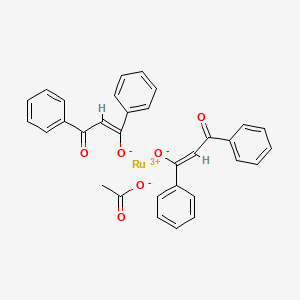
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
